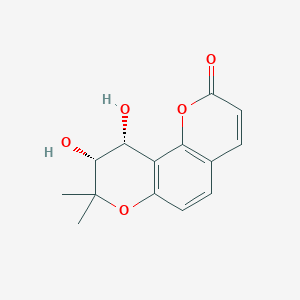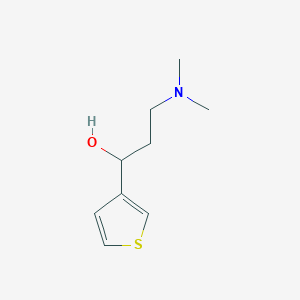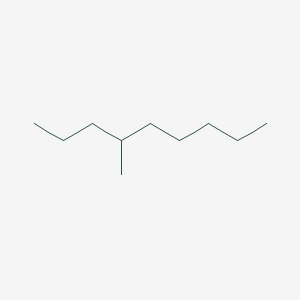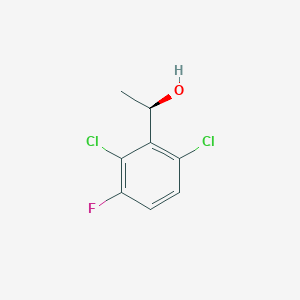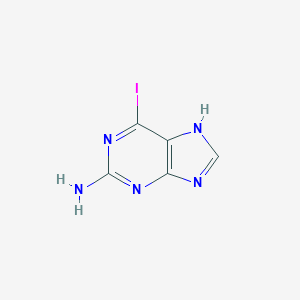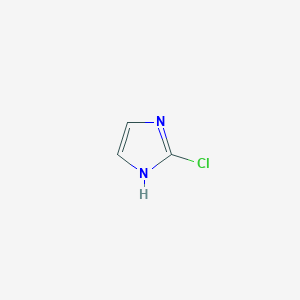
5-(2-bromoéthyl)benzofurane
Vue d'ensemble
Description
Benzofuran derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "5-(2-bromoethyl)-benzofuran" is a specific benzofuran derivative that has been studied for its potential use in the synthesis of pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of 2,3-disubstituted benzofurans, which could potentially include the target compound, has been achieved using acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst . Another approach for synthesizing 3-(2-bromoethyl)benzofurans involves a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene, which has been applied to create 5-HT serotonin receptor agonists . Additionally, a one-pot strategy for synthesizing 2-bromo-6-hydroxybenzofurans has been reported, which serves as a versatile intermediate for the divergent synthesis of benzofuran-based natural products without the need for protecting groups .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For instance, the crystal structure of a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, shows a significant dihedral angle between the benzofuran ring system and the 2-bromophenyl ring, indicating steric interactions that could affect reactivity . Similarly, another derivative, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, exhibits dihedral angles that suggest the influence of substituents on the planarity of the benzofuran core .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including halogenation, nucleophilic substitution, and cyclization. For example, the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles involves the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide, followed by the reaction with primary amines to yield triazole derivatives . The synthesis of 2-bromo-6-chloro-3(2H)-benzofuranone from 4-chloro salicylic acid through a series of reactions including esterification, etherification, and bromination, further demonstrates the reactivity of benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can lead to significant intermolecular interactions, such as halogen bonds, which can affect the compound's melting point, solubility, and crystal packing . The electronic properties of the benzofuran ring can also impact the compound's UV absorption and fluorescence, which are important for applications in imaging and sensing.
Case Studies
Several case studies highlight the importance of benzofuran derivatives in medicinal chemistry. The synthesis of benzbromarone and amiodarone, two commercial drug molecules, has been achieved using benzofuran synthesis methods . The potential of benzofuran derivatives as serotonin receptor agonists has been explored, with implications for the treatment of neurological disorders . Moreover, the antimicrobial activities of benzofuran-based triazoles and ureas have been evaluated, demonstrating the broad applicability of these compounds in the development of new therapeutic agents .
Applications De Recherche Scientifique
Applications antibactériennes et antimicrobiennes
Les dérivés du 5-(2-bromoéthyl)benzofurane ont été étudiés pour leur potentiel en tant qu'agents antibactériens. Le cycle furane, un motif courant dans ces composés, est connu pour ses propriétés antibactériennes contre les bactéries à Gram positif et à Gram négatif . Les chercheurs ont synthétisé de nouveaux dérivés du furane pour lutter contre la résistance microbienne, un problème mondial croissant dû à l'inefficacité des médicaments antimicrobiens actuellement disponibles .
Importance pharmacologique
En pharmacologie, les dérivés du benzofurane présentent une large gamme d'activités biologiques. Ils ont des applications potentielles en tant que molécules pharmacologiques, présentant une activité anti-Alzheimer, antiostéoporotique, antiparasitaire, antimicrobienne, anticancéreuse, antioxydante, anti-inflammatoire, anti-VIH, anti-tuberculeuse, antifongique et d'autres activités puissantes . Cela fait du this compound un échafaudage précieux pour la découverte et le développement de médicaments.
Synthèse chimique
Dans le domaine de la synthèse chimique, le this compound est utilisé comme élément constitutif pour la construction d'architectures moléculaires complexes. Il est particulièrement utile dans la synthèse totale de produits naturels contenant des cycles benzofurane, qui présentent des activités biologiques diverses . La réactivité du composé permet des méthodologies synthétiques innovantes, notamment les cascades de cyclisation radicalaires libres et le tunnel quantique des protons .
Sciences de l'environnement
Bien que les applications directes en sciences de l'environnement ne soient pas largement documentées, la synthèse et l'activité biologique des dérivés du benzofurane ont des implications pour la chimie de l'environnement. La présence naturelle de composés benzofurane et leurs activités biologiques suggèrent des rôles potentiels dans la biorémédiation et comme modèles de pesticides écologiques .
Biochimie
Les dérivés du benzofurane, dont le this compound, émergent comme des échafaudages importants pour les agents antimicrobiens. Leurs caractéristiques structurales uniques et leurs activités biologiques en font une structure privilégiée dans le domaine de la découverte de médicaments, en particulier dans la recherche de candidats antimicrobiens efficaces .
Utilisations industrielles
Sur le plan industriel, le this compound est un étalon d'impureté dans la production de certains produits pharmaceutiques. Il est également utilisé dans la synthèse d'antagonistes des récepteurs muscariniques, qui ont des applications dans le traitement de diverses affections telles que l'incontinence urinaire .
Applications de recherche avancées
La polyvalence du composé s'étend aux applications de recherche avancées où il est utilisé dans l'étude des bloqueurs des récepteurs muscariniques de l'acétylcholine. Son rôle dans la synthèse de β-peptidomimétiques, qui imitent la fonction des peptides naturels, met en évidence son importance dans le développement de nouveaux agents thérapeutiques .
Safety and Hazards
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .
Mécanisme D'action
Target of Action
5-(2-bromoethyl)Benzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Mode of Action
It’s known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 5-(2-bromoethyl)Benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and thus affecting neuronal signaling.
Pharmacokinetics
It’s noted that one of the targets achieved with most of the recent benzofuran compounds is improved bioavailability , suggesting that 5-(2-bromoethyl)Benzofuran may also possess favorable ADME properties.
Propriétés
IUPAC Name |
5-(2-bromoethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHLIKUXKPFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q & A
Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?
A: 5-(2-bromoethyl)benzofuran, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized 5-(2-bromoethyl)benzofuran, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].
Q2: What analytical methods are used to detect and quantify 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide?
A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


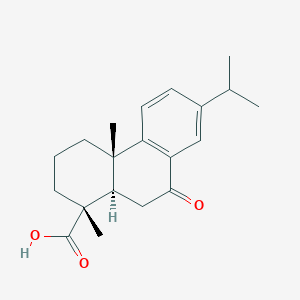
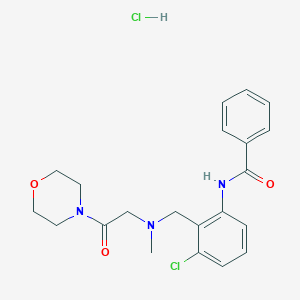
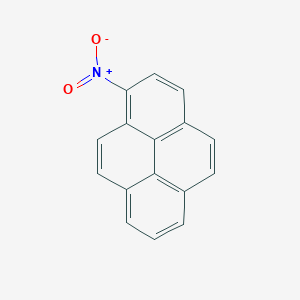
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)

